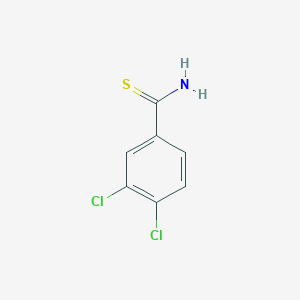

3,4-Dichlorothiobenzamide

Description

Contextualizing Aromatic Thioamides in Contemporary Chemical Science

Aromatic thioamides are a class of organic compounds that feature a thiocarbonyl group (C=S) attached to both an aromatic ring and an amino group. They are considered crucial isosteres of amides, where the oxygen atom of the carbonyl group is replaced by a sulfur atom. chemrxiv.orgnih.govresearchgate.net This single-atom substitution significantly alters the molecule's chemical and physical properties, including its nucleophilicity, hydrogen bonding capabilities, and conformational rigidity. chemrxiv.orgnih.govnih.gov

In biochemistry and medicinal chemistry, this bioisosteric relationship is exploited to enhance the stability of peptides against enzymatic degradation and to modify their pharmacokinetic profiles. nih.govnih.gov The distinct properties of the thioamide group have been utilized in studies of protein folding, as spectroscopic probes, and to confer resistance to proteases. nih.govbohrium.com Beyond their biological significance, thioamides are highly valued as intermediates in organic synthesis. They serve as foundational building blocks for the creation of a wide array of heterocyclic compounds, which are pivotal structures in many pharmaceutical agents and functional materials. chemrxiv.orgresearchgate.net

Significance of Dichlorinated Thiobenzamides in Scholarly Inquiry

The introduction of chlorine atoms onto the aromatic ring of thiobenzamides, creating dichlorinated thiobenzamides, further diversifies their chemical utility. Halogenation can influence a molecule's reactivity, lipophilicity, and metabolic stability, making these compounds attractive for various applications. Compounds containing both chlorine and sulfur can exhibit unique reactivity and potential biological activity. cymitquimica.com

Dichlorinated thiobenzamides are recognized primarily for their role as precursors in organic synthesis. For instance, various isomers such as 2,4-dichlorothiobenzamide (B1302003) and 2,6-dichlorothiobenzamide are used in the synthesis of different chemical structures. chemicalbook.comgoogle.com Specifically, 3,4-Dichlorothiobenzamide has been documented as a key reactant in the synthesis of complex heterocyclic systems. A notable example is its reaction with 1,3-dichloroacetone (B141476) to form 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole, a substituted thiazole (B1198619) derivative. prepchem.com This highlights the significance of dichlorinated thiobenzamides as versatile synthons for constructing molecules with potential applications in medicinal chemistry and agrochemicals. cymitquimica.com

Overview of Current Research Trajectories and Future Directions for this compound

Current research involving this compound is predominantly centered on its application as a synthetic intermediate. prepchem.com Its established role in forming thiazole rings demonstrates its utility as a reliable building block. prepchem.com

Future research is likely to expand upon this foundation. The unique structural features of this compound—the reactive thioamide group combined with the electronically modified dichlorophenyl ring—make it a candidate for the development of novel compounds in several areas. cymitquimica.com Potential trajectories include:

Synthesis of Novel Heterocycles: Exploring its reactions with a wider variety of reagents could lead to the discovery of new classes of heterocyclic compounds with unique properties.

Medicinal Chemistry: The resulting complex molecules could be screened for biological activity, leveraging the known importance of dichlorinated aromatic structures and thioamides in drug discovery. nih.govcymitquimica.com

Agrochemical Research: Given that many pesticides and herbicides are halogenated aromatic compounds, this compound could serve as a precursor for new agrochemicals. cymitquimica.com

The continued exploration of the reactivity and applications of this compound holds promise for advancing synthetic chemistry and discovering new functional molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 22179-73-3 chemsrc.com |

| Molecular Formula | C₇H₅Cl₂NS cymitquimica.comchemsrc.com |

| Molecular Weight | 206.09 g/mol chemsrc.com |

| Density | 1.473 g/cm³ chemsrc.com |

| Boiling Point | 318.4°C at 760 mmHg chemsrc.com |

| Flash Point | 146.4°C chemsrc.com |

Table 2: Example Synthetic Application of this compound

| Reactants | Reagents/Conditions | Product | Reference |

| This compound, 1,3-Dichloroacetone | Acetone, Room Temperature; then Methanol (B129727), Reflux | 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole | prepchem.com |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichlorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NS/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRBZGVTWSWQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=S)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366198 | |

| Record name | 3,4-Dichlorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22179-73-3 | |

| Record name | 3,4-Dichlorobenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22179-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DICHLOROTHIOBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3,4 Dichlorothiobenzamide

Established Synthetic Routes to Aromatic Primary Thioamides

The creation of aromatic primary thioamides, the class of compounds to which 3,4-Dichlorothiobenzamide belongs, is well-documented. Several reliable methods have been established, with the conversion from nitriles being one of the most direct and widely used strategies.

Conversion of Nitriles to Thioamides

The direct thionation of a nitrile group (–C≡N) to a primary thioamide group (–C(=S)NH₂) is a fundamental transformation in organic synthesis. researchgate.netorganic-chemistry.org This conversion can be accomplished using various sulfur-containing reagents. Historically, gaseous hydrogen sulfide (B99878) was a common reagent, often used with a base catalyst like triethylamine (B128534) or pyridine. thieme-connect.comtandfonline.com However, the toxicity and difficult handling of hydrogen sulfide gas have spurred the development of more convenient and safer alternatives. tandfonline.comresearchgate.net

Modern methods employ reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. researchgate.netthieme-connect.comnih.gov Another approach involves the use of thioacetic acid, which can effectively convert both aromatic and aliphatic nitriles into their corresponding thioamides, often facilitated by a Lewis acid like boron trifluoride-diethyl ether complex. tandfonline.comorganic-chemistry.org These methods provide a versatile toolkit for chemists to produce primary thioamides from readily available nitrile precursors. researchgate.net

Employment of Sodium Hydrogen Sulfide and Magnesium Chloride Systems

A particularly effective and simple procedure for synthesizing aromatic primary thioamides from nitriles involves the use of sodium hydrogen sulfide (NaHS) in combination with magnesium chloride (MgCl₂). tandfonline.comresearchgate.net This method avoids the need to handle hazardous gaseous hydrogen sulfide directly. tandfonline.com The reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF), at room temperature. tandfonline.comresearchgate.netnih.gov

The procedure is notable for its high efficiency, with yields often ranging from 80% to 99%. tandfonline.comresearchgate.net It is compatible with a wide array of aromatic nitriles, including those with electron-donating or electron-withdrawing substituents. tandfonline.com Substrates containing functional groups like esters or amides can be quantitatively converted to the corresponding thioamides without being compromised. tandfonline.com The use of protic solvents like methanol (B129727) has been shown to decrease the reaction rate. tandfonline.com This system represents a simple, safe, and highly effective method for the preparation of compounds like this compound from its nitrile precursor, 3,4-dichlorobenzonitrile (B1293625).

Table 1: Synthesis of Various Aromatic Thioamides using NaHS and MgCl₂ in DMF tandfonline.com

Metal-Free and Solvent-Free Thiocarboxylation Approaches

In line with the principles of green chemistry, significant efforts have been directed towards developing metal-free and solvent-free synthetic routes to thioamides. rsc.orgrsc.org One of the most prominent metal-free methods is the Willgerodt–Kindler reaction, a three-component condensation of an aldehyde, an amine, and elemental sulfur. organic-chemistry.orgtandfonline.com This reaction can be performed under solvent-free conditions, often accelerated by microwave irradiation, to produce thioamides in good to excellent yields within minutes. tandfonline.commdpi.com

Other metal-free strategies include the Friedel–Crafts arylation of isothiocyanates using a Brønsted superacid like triflic acid, which can proceed rapidly without a solvent. rsc.orgrsc.org Additionally, methods using elemental sulfur for the multicomponent oxidative coupling of amines have been developed, operating under solvent-free conditions. organic-chemistry.org The use of ionic liquids as recyclable solvents has also been explored, allowing for the efficient synthesis of thioamides at room temperature from nitriles and a sulfur source like sodium sulfide. rsc.org These approaches reduce waste and avoid the use of toxic metal catalysts and volatile organic solvents. mdpi.com

Targeted Synthesis of this compound Analogues

The synthesis of specific halogenated thioamides, such as this compound and its analogues, often requires the adaptation of general synthetic protocols to accommodate the electronic properties and potential reactivity of the halogen substituents.

Adaptation of General Thioamidation Protocols for Halogenated Precursors

General methods for thioamide synthesis are frequently and successfully applied to halogenated precursors. For instance, 2,6-dichlorothiobenzamide can be prepared from 2,6-dichlorobenzonitrile (B3417380) by passing hydrogen sulfide through a reaction mixture, demonstrating a direct adaptation of the classical nitrile thionation method. google.com The presence of halogen atoms on the aromatic ring does not typically impede the conversion of the nitrile group.

Modern methods are also well-suited for these substrates. The reaction of aliphatic and aromatic nitriles with thioacetic acid in the presence of calcium hydride proceeds efficiently even with haloaryl nitriles, avoiding the nucleophilic aromatic substitution (SNAr) side reactions that can occur with other sulfide reagents. organic-chemistry.org In some cases, the thioamide functional group proves more reactive toward nucleophiles than the nitrile group in halogenated aromatic systems, allowing for selective subsequent reactions. chez.comresearchgate.net This is particularly useful when the resulting halogenated thioamide, such as this compound, is intended as an intermediate for further synthesis, for example, in the construction of thiazole (B1198619) rings.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of thioamides, especially functionalized ones like this compound, often requires careful optimization of reaction conditions. Key parameters that are frequently adjusted include temperature, solvent, reaction time, and the stoichiometry of reagents. beilstein-journals.orgconicet.gov.ar

For example, microwave irradiation has emerged as a powerful tool to dramatically accelerate the conversion of nitriles to thioamides. thieme-connect.comtandfonline.com In the reaction of nitriles with ammonium (B1175870) sulfide, reactions that might take hours at room temperature can be completed in 15-30 minutes at elevated temperatures (80-130 °C) under microwave heating, often with improved yields. thieme-connect.comthieme-connect.com The choice of solvent is also critical; screening can reveal an optimal medium, such as the use of DMF over methanol in the NaHS/MgCl₂ system to increase the reaction rate. tandfonline.combeilstein-journals.org For complex molecules, reaction conditions must be mild enough to avoid the removal of sensitive protecting groups. nih.gov The optimization process involves systematically varying these parameters to find the ideal balance that maximizes product formation while minimizing side reactions and impurities. conicet.gov.arresearchgate.net

Table 2: Effect of Reaction Conditions on Thioamide Synthesis from Nitriles thieme-connect.com

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. oatext.comnih.gov This technology utilizes the ability of polar molecules and ions within a reaction mixture to transform electromagnetic energy into heat, resulting in rapid and uniform heating. oatext.com For the synthesis of thioamides, microwave irradiation can be applied to several established synthetic routes, significantly enhancing their efficiency.

The primary methods for synthesizing thioamides include the thionation of amides and the reaction of nitriles with a sulfur source. Microwave heating has been shown to dramatically improve these transformations.

Thionation of Amides: The conversion of a primary amide, such as 3,4-dichlorobenzamide, to its corresponding thioamide is a common synthetic route. This is typically achieved using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. Under conventional heating, these reactions can be slow and require high temperatures. Microwave irradiation can substantially reduce the reaction time from hours to minutes. nih.gov

From Nitriles: Another prevalent method is the reaction of a nitrile, in this case, 3,4-dichlorobenzonitrile, with a source of hydrogen sulfide, such as ammonium sulfide or sodium hydrosulfide. Microwave irradiation has been demonstrated to accelerate the conversion of various substituted nitriles to primary thioamides, often with excellent yields and without the need for extensive purification.

The advantages of microwave assistance are not limited to the synthesis of the thioamide itself but also extend to subsequent reactions where it is used as a building block. For instance, in the Niementowski reaction for preparing quinazolinones, the use of thiobenzamide (B147508) under microwave irradiation drastically reduces reaction times and improves yields compared to the conventionally heated process. scispace.com Similarly, the synthesis of various heterocyclic scaffolds, such as 3-aminobenzo[b]thiophenes and 1,3,4-oxadiazoles, is significantly expedited by microwave energy. nih.govrsc.org

The following interactive table illustrates the typical enhancements observed when applying microwave heating compared to conventional methods for reactions involving thioamides or similar structures.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield (Conventional) | Yield (Microwave) | Reference |

| Quinazolinone Synthesis from Thiobenzamide | 2 hours | Short Irradiation | 50% | High Yield | scispace.com |

| Tetrahydro-1,3-thiazepine Synthesis | Long Reaction Times | 1-8 minutes | Low Yields | 61-73% | nih.gov |

| Biginelli Reaction | Hours to Days | 10-20 minutes | 15-25% | 89-98% | chemrxiv.org |

| 1,3,4-Oxadiazole Synthesis | Not specified | 3-4 minutes | Not specified | Good Yield | nih.gov |

Stereoselective and Regioselective Considerations in Thioamide Synthesis

Selectivity is a cornerstone of modern organic synthesis, allowing for precise control over the structure of a molecule. In the context of this compound, both regioselectivity and stereoselectivity are important considerations, albeit at different stages and in different contexts.

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible positions.

Synthesis of the Precursor: The regiochemistry of this compound is determined by the starting material. The synthesis begins with a benzene (B151609) ring already substituted with chlorine atoms at the 3 and 4 positions, such as 3,4-dichlorobenzonitrile or 3,4-dichlorobenzoic acid. The subsequent conversion of the nitrile or amide group to a thioamide does not alter the substitution pattern on the aromatic ring. Therefore, the crucial regioselective step occurs during the synthesis of the dichlorinated aromatic precursor. Friedel-Crafts reactions, for example, can be challenging to control for achieving specific meta- or para-isomers, often requiring specific catalysts or multi-step procedures to achieve the desired substitution pattern like the one seen in this compound. d-nb.info

Reactions of the Thioamide Group: The thioamide functional group (-CSNH2) itself is an ambident nucleophile, meaning it has two nucleophilic centers: the sulfur atom and the nitrogen atom. Reactions with electrophiles can, in principle, occur at either atom, making regioselectivity a critical factor in its subsequent transformations. For example, alkylation can lead to either an S-alkylated thioimidate or an N-alkylated thioamide. The outcome is often controlled by the reaction conditions (e.g., solvent, base) and the nature of the electrophile. This dual reactivity is exploited in the synthesis of various sulfur- and nitrogen-containing heterocycles, where controlling the regioselectivity of cyclization is key to obtaining the desired product. nih.govrsc.org

Stereoselectivity is the preferential formation of one stereoisomer over another.

The this compound molecule is achiral and does not have any stereocenters. Therefore, its direct synthesis does not involve stereoselective considerations. However, the thioamide group can be a crucial component in stereoselective reactions to generate chiral products. For instance, thioamides can react with chiral reagents or in the presence of chiral catalysts to yield enantiomerically enriched products. nih.gov A common application is in the synthesis of chiral thiazoles or other heterocycles where the thioamide is a key building block. In these cases, the stereochemistry is established during the cyclization step, and the properties of the thioamide can influence the stereochemical outcome of the reaction. nih.govorganic-chemistry.org

Chemical Reactivity and Transformation Pathways of 3,4 Dichlorothiobenzamide

Oxidative Transformations of the Thiocarbonyl Moiety

The sulfur atom of the thiocarbonyl group in 3,4-dichlorothiobenzamide is readily oxidized. This oxidation typically proceeds in a stepwise manner, first forming a thioamide S-oxide and subsequently a thioamide S,S-dioxide. These oxidative pathways are crucial in both metabolic activation and synthetic applications. ethz.ch

The initial oxidative transformation of a thioamide involves a monooxygenation of the sulfur atom to yield a thioamide S-oxide, also known as a sulfine. nih.govwikipedia.org This process is a key step in the metabolism of thioamide-containing compounds, such as the antituberculosis drug ethionamide, where oxidation is necessary to convert the prodrug into its active form. nih.gov In bacterial systems like Ralstonia pickettii, which can metabolize thioamides, the transformation of thiobenzamide (B147508) to thiobenzamide S-oxide has been identified as a key intermediate step. nih.gov This enzymatic oxidation is mediated by oxygenase enzymes. nih.gov

Chemically, this oxidation can be achieved using various oxidizing agents. The resulting thioamide S-oxides are themselves reactive intermediates. ethz.chnih.gov For instance, the antibiotic sulfinemycin (B1250851) naturally contains a primary thioamide S-oxide moiety. ethz.ch

Further oxidation of the thioamide S-oxide leads to the formation of a thioamide S,S-dioxide, a highly reactive species that has not been isolated but is proposed as a key intermediate in the toxic effects of thioamides. ethz.chresearchtrends.net This two-step oxidation mechanism, involving consecutive oxygenations of the sulfur atom, is believed to be responsible for the bioactivation and toxicity of many thioamides. ethz.chnih.gov

The resulting S,S-dioxide is unstable and readily undergoes further reactions. In metabolic pathways, this can lead to the elimination of the oxidized sulfur, which has been detected as sulfite (B76179) or sulfur dioxide, and the formation of the corresponding amide (3,4-dichlorobenzamide) or nitrile (3,4-dichlorobenzonitrile). nih.gov This elimination of sulfur from the thioamide S,S-dioxide requires an additional two-electron oxidation. ethz.ch

The thioamide group can participate in photoinduced electron transfer (PET) reactions, where it acts as a fluorescence quencher by being oxidized. nih.govuni-halle.de The oxidation potential of thioamides is significantly lower than their corresponding amide counterparts, making them amenable to oxidation under photochemical conditions. nih.gov

Photoinduced oxidation can be used to drive synthetic transformations. For example, the photocyclization of thioformanilides to benzothiazoles can be induced by sensitizers like chloranil (B122849) in non-polar solvents. conicet.gov.ar This process involves the photoinduced oxidation of the thioamide. Similarly, visible light in the presence of a photoredox catalyst like eosin (B541160) Y can facilitate the aerobic oxidative cyclization of primary thioamides to form heterocyclic products such as 1,2,4-thiadiazoles. researchgate.net These reactions proceed under mild conditions, using light and air as eco-conscious reagents. researchgate.net

Subsequent Oxidation to S,S-Dioxides and Related Products

Cycloaddition and Condensation Reactions Involving the Thioamide Functional Group

The thioamide group is a versatile building block for constructing heterocyclic rings. The nucleophilicity of the sulfur atom and the reactivity of the nitrogen atom allow this compound to undergo condensation and cycloaddition reactions with suitable electrophilic partners.

This compound is a key starting material for the synthesis of various biologically relevant heterocyclic compounds.

Thiazoles : Thiazole (B1198619) rings can be efficiently synthesized via the Hantzsch thiazole synthesis. sioc-journal.cn In a direct application of this method, this compound reacts with an α-halo ketone, such as 1,3-dichloroacetone (B141476), in a condensation-cyclization reaction to form the corresponding 2-substituted thiazole. prepchem.com This reaction involves the nucleophilic sulfur of the thioamide attacking the carbon bearing the halogen, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | 1,3-Dichloroacetone | 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole | Hantzsch Thiazole Synthesis |

Data derived from a documented synthesis procedure. prepchem.com

Thiadiazoles : 1,2,4-Thiadiazoles can be formed from the oxidative cyclization of thioamides. nih.govresearchgate.net The chemical oxidation of thioamides is a known route for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles. nih.gov In this type of reaction, two molecules of the thioamide effectively condense. For this compound, this pathway would lead to 3,5-bis(3,4-dichlorophenyl)-1,2,4-thiadiazole. This transformation has been observed in the oxidation of other chlorinated thiobenzamides. researchgate.net

Thiazepines : Thiazepines are seven-membered heterocyclic rings containing sulfur and nitrogen. chemmethod.com The synthesis of 1,4-thiazepines can be achieved through the cyclization reaction of α,β-unsaturated carbonyl compounds with ortho-mercaptoanilines. chemmethod.comchemmethod.com While not a direct cycloaddition involving the thioamide group itself, this compound can serve as a precursor to synthons used in these more complex constructions.

In retrosynthetic analysis, a "synthon" is defined as a hypothetical structural unit within a molecule that represents a potential starting material for its synthesis. wikipedia.org this compound serves as a practical and stable synthetic equivalent for several synthons, making it a valuable building block in organic chemistry.

The most prominent example is its role in the Hantzsch thiazole synthesis, where it provides the N=C-S fragment of the final heterocyclic ring. prepchem.com The thioamide effectively functions as a 1,3-dipolar synthon, reacting with a C-C dielectrophile (like an α-haloketone) to construct the five-membered ring.

| Synthon | Synthetic Equivalent | Example Reaction |

| This compound | Formation of 2-(3,4-dichlorophenyl)thiazoles | |

| α-Halo Ketone (e.g., 1,3-dichloroacetone) | Electrophilic C-C synthon | Hantzsch Thiazole Synthesis |

This table illustrates the retrosynthetic concept as applied to thiazole synthesis. prepchem.comwikipedia.org

By leveraging the inherent reactivity of its thioamide group, this compound provides a reliable and direct route to complex chlorinated aromatic heterocycles.

Formation of Heterocyclic Systems (e.g., Thiazoles, Thiadiazoles, Thiazepines)

Nucleophilic and Electrophilic Reactions of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is dictated by the electronic effects of its substituents. Both the chlorine atoms and the thioamide group significantly influence the electron density and regioselectivity of the ring.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. google.com The rate and position of this substitution are determined by the activating or deactivating nature of the substituents already present. libretexts.org

The substituents on the this compound ring are:

Chlorine atoms (at C3 and C4): Halogens are deactivating groups due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. libretexts.org However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate when substitution occurs at these positions. msu.edu

Thioamide group (-CSNH2): The thioamide group is analogous to an amide group and is considered deactivating. The carbonyl (or thiocarbonyl) group is electron-withdrawing, pulling electron density from the ring and making it less reactive. This deactivating effect directs incoming electrophiles to the meta position. libretexts.org

The combined influence of these groups on this compound results in a significantly deactivated ring. The directing effects are antagonistic: the chlorine at C4 directs to C2 and C6 (ortho) and the chlorine at C3 directs to C5 (para) and C1 (ortho, blocked). The thioamide group directs to C5. Therefore, electrophilic substitution, if it can be forced to occur under harsh conditions, would most likely happen at the C5 or C6 positions, which are meta to the thioamide group and ortho/para to the chlorine atoms, respectively. Predicting the major product would require experimental data, as the deactivating effects are strong.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. utrgv.edu This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). msu.edubeilstein-journals.org

The this compound molecule is well-suited for NAS for the following reasons:

Leaving Groups: It possesses two chlorine atoms that can act as leaving groups.

Activating Groups: The thioamide group, being electron-withdrawing, activates the ring for nucleophilic attack. The chlorine atoms themselves are also electron-withdrawing, further enhancing this effect.

The electron-withdrawing thioamide group at C1 and the chlorine at C3 activate the chlorine at C4 for substitution. Similarly, the chlorine at C4 activates the chlorine at C3. A strong nucleophile could potentially substitute one or both chlorine atoms. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. google.com The presence of multiple electron-withdrawing groups helps to stabilize this negatively charged intermediate, thus lowering the activation energy for the reaction. uni.lu

Intermolecular Coupling Reactions

The functional groups on this compound allow it to participate in various intermolecular reactions to form new carbon-carbon or carbon-heteroatom bonds, often leading to the synthesis of complex heterocyclic structures.

Formation of Heterocycles via Thioamide Reactivity

The thioamide group is a versatile functional group for building heterocyclic rings. One documented pathway involves its reaction with α-halocarbonyl compounds, a classic method known as the Hantzsch thiazole synthesis.

A specific example is the reaction of this compound with ethyl γ-bromolaevulinate. google.com The nucleophilic sulfur atom of the thioamide attacks the carbon bearing the bromine, leading to an intramolecular cyclization and dehydration to form a substituted thiazole. This reaction highlights the utility of the thioamide moiety in constructing five-membered heterocycles.

Table 1: Synthesis of Thiazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|

Another potential intermolecular reaction for thioamides is the oxidative dimerization to form 3,5-disubstituted-1,2,4-thiadiazoles. While not specifically documented for the 3,4-dichloro isomer, other thiobenzamides undergo this condensation. nih.gov This type of reaction suggests a pathway where two molecules of the thioamide couple to form a new heterocyclic system.

Palladium-Catalyzed Cross-Coupling Reactions

The two chlorine atoms on the aromatic ring serve as handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov Reactions like the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Buchwald-Hartwig (using amines) could potentially be employed. uwindsor.carsc.org

These reactions typically involve the oxidative addition of the aryl chloride to a palladium(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. uwindsor.ca For many years, aryl chlorides were known to be less reactive than bromides or iodides in these couplings. researchgate.net However, the development of advanced catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has made the coupling of aryl chlorides efficient. rsc.orgresearchgate.net

Given the structure of this compound, selective mono-coupling or di-coupling could be achieved by carefully controlling the reaction conditions and stoichiometry of the reagents. The relative reactivity of the C3-Cl versus the C4-Cl bond would depend on the specific catalytic cycle and steric or electronic factors.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Potential Product Structure | Notes |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 3-Aryl-4-chlorothiobenzamide or 3,4-Diarylthiobenzamide | Requires a Pd catalyst (e.g., Pd(PPh₃)₄) and a base. Allows for the formation of biaryl structures. |

| Heck | Alkene (R-CH=CH₂) | 3-(Alk-1-en-1-yl)-4-chlorothiobenzamide | Forms a C-C bond by substituting a vinylic hydrogen. |

Structural Elucidation and Spectroscopic Characterization of 3,4 Dichlorothiobenzamide

Advanced Spectroscopic Techniques for Molecular Structure Determination

A suite of spectroscopic methods, including vibrational, nuclear magnetic resonance, and electronic spectroscopy, has been employed to characterize 3,4-Dichlorothiobenzamide.

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful tools for identifying the functional groups and vibrational modes within a molecule. bruker.com The analysis of this compound reveals characteristic vibrational frequencies that correspond to specific bonds and motions of the atoms. These techniques have been used to characterize the compound and its metal complexes. ias.ac.in

Key vibrational bands observed in the spectra of thiobenzamide (B147508) derivatives include those for N-H, C=S, and aromatic C-H stretching. For instance, in related compounds, aromatic C-H stretching vibrations typically appear in the range of 2750–2955 cm⁻¹. rasayanjournal.co.in The C=N stretching band in similar Schiff base derivatives is often observed between 1584-1616 cm⁻¹. rasayanjournal.co.in

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 2750–2955 | rasayanjournal.co.in |

| C=N (in Schiff bases) | Stretching | 1584–1616 | rasayanjournal.co.in |

| C=S | Stretching | ~720 | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). rsc.org For aromatic compounds like this compound, the ¹H NMR spectrum typically shows signals for the aromatic protons in the range of 6.0-8.5 ppm. orgchemboulder.com In related dichlorinated aromatic compounds, such as 3,4-dichlorobenzylamine, aromatic proton signals have been observed between 7.147 and 7.42 ppm. chemicalbook.com

The ¹³C NMR spectrum offers insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.0 - 8.5 | orgchemboulder.com |

| ¹H | Aromatic (in 3,4-dichlorobenzylamine) | 7.147 - 7.42 | chemicalbook.com |

| ¹³C | Aromatic | 100 - 150 |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Conjugated systems, such as the aromatic ring in this compound, typically exhibit characteristic absorption bands. khanacademy.org For example, a study on 3,4-dichloroaniline (B118046) reported a UV-Vis absorption maximum. researchgate.net The specific wavelengths of maximum absorbance (λmax) are indicative of the extent of conjugation and the presence of various chromophores. chadsprep.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

X-ray Crystallography and Solid-State Structural Investigations

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. This technique has been applied to thiobenzamide and its derivatives to elucidate their solid-state structures. ias.ac.inresearchgate.net

The crystal structure of thiobenzamide and its derivatives is significantly influenced by non-covalent interactions, such as hydrogen bonds and π-stacking. In the crystal structure of thiobenzamide itself, molecules form supramolecular dimeric synthons through N-H···S hydrogen bonds. researchgate.net These synthons are further associated via C-H···π interactions to create a three-dimensional network. researchgate.net

In a related compound, 3,4-dichloroanilinium hydrogen phthalate, the crystal structure reveals a two-dimensional polymeric network formed by N-H···O and O-H···O hydrogen bonds. nih.gov Additionally, π-π stacking interactions between the benzene (B151609) rings of the cation and anion are observed, with a centroid-centroid distance of 3.6794 (17) Å. nih.gov

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgmaricopa.edu In the crystalline state, a molecule adopts a specific, low-energy conformation. For thioamide derivatives, the orientation of the thioamide group relative to the aromatic ring is a key conformational feature.

In the crystal structure of a related dicarboxamide, a nearly planar, trans-amide group was observed. nsf.gov The conformation of molecules in the solid state is a balance of intramolecular steric and electronic effects, as well as intermolecular packing forces. The study of different conformers, such as staggered and eclipsed forms, helps in understanding the molecule's stability and potential energy landscape. organicchemistrytutor.comlasalle.edu

Crystal Packing and Supramolecular Interactions (Hydrogen Bonding, π-Stacking)

Surface-Enhanced Raman Scattering (SERS) Spectroscopy and Adsorption Behavior

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the typically weak Raman scattering signal of molecules by several orders of magnitude. ntu.edu.sg This enhancement occurs when the analyte is adsorbed onto or in close proximity to nanostructured metallic surfaces, most commonly silver or gold. herts.ac.uk The technique provides detailed vibrational information, offering a molecular fingerprint that is valuable for structural elucidation and detection, even at trace concentrations. ntu.edu.sg The two primary mechanisms contributing to the SERS effect are electromagnetic enhancement, arising from localized surface plasmon resonance on the metallic nanostructure, and chemical enhancement, which involves charge-transfer complexes between the analyte and the metal surface. herts.ac.uk

Research on thiobenzamide suggests that it can adsorb onto silver nanoparticles as an azanion, bonding to the metal surface through both the sulfur and nitrogen atoms of the ionized thiocarboxamide group. An alternative and common adsorption mechanism for thio-compounds is through the sulfur atom, which has a strong affinity for noble metal surfaces. In the case of this compound, the molecule would likely orient itself on the SERS substrate to maximize the interaction between the thioamide group and the metal surface. The dichlorinated benzene ring would then be oriented away from or tilted with respect to the surface.

The expected SERS spectrum of this compound would be dominated by vibrations of the groups closest to the metal surface. Therefore, the vibrational modes of the C=S and C-N bonds of the thioamide group, as well as the aromatic ring vibrations, are expected to be significantly enhanced. The table below outlines the key functional groups and their expected vibrational modes that would be prominent in a SERS analysis.

Interactive Table: Expected SERS Active Vibrational Modes for this compound

| Functional Group | Type of Vibration | Expected Wavenumber Range (cm⁻¹) | Notes |

| C=S (Thione) | Stretching | 800 - 1250 | Strong enhancement expected due to sulfur's affinity for the metal surface. |

| C-N | Stretching | 1250 - 1350 | Enhanced due to proximity to the surface via the thioamide group. |

| Aromatic Ring | Ring Breathing | 990 - 1010 | A characteristic, strong band in benzene derivatives. |

| Aromatic Ring | C-C Stretching | 1400 - 1600 | Multiple bands are expected, their enhancement depends on ring orientation. |

| C-Cl | Stretching | 600 - 800 | May show some enhancement, but likely less than the thioamide and ring modes. |

| N-H | Bending | 1550 - 1650 | Enhancement is possible if the nitrogen atom is involved in surface binding. |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and structure of compounds. When coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the sensitive and selective analysis of individual components within a mixture. warwick.ac.uk In GC-MS, volatile compounds are separated and then ionized, typically by electron impact (EI), which causes extensive and reproducible fragmentation. msu.edu In LC-MS, compounds are separated in the liquid phase and ionized using softer techniques like electrospray ionization (ESI), which usually results in less fragmentation and a prominent molecular ion peak. warwick.ac.uk

Specific experimental fragmentation data for this compound from dedicated GC-MS or LC-MS studies are not widely published. However, predicted data for various adducts of the molecule are available and provide valuable information for its identification. uni.lu These predictions are based on the compound's exact mass and are crucial for high-resolution mass spectrometry analysis.

Interactive Table: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Ion Type | Calculated m/z | Predicted CCS (Ų) |

| [M+H]⁺ | Cation | 205.95926 | 135.9 |

| [M+Na]⁺ | Cation | 227.94120 | 146.1 |

| [M-H]⁻ | Anion | 203.94470 | 139.4 |

| [M+NH₄]⁺ | Cation | 222.98580 | 156.5 |

| [M+K]⁺ | Cation | 243.91514 | 139.9 |

| [M+HCOO]⁻ | Anion | 249.95018 | 145.6 |

Data sourced from PubChemLite. uni.lu The m/z represents the mass-to-charge ratio, and CCS is the predicted collision cross-section.

The fragmentation of this compound in an MS experiment would provide structural information. In a typical EI-MS analysis, the molecular ion ([M]⁺˙) would first be observed. Subsequent fragmentation would likely involve the following pathways:

Loss of Chlorine: Cleavage of a C-Cl bond, resulting in fragments corresponding to [M-Cl]⁺. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), characteristic isotopic patterns would be expected for all chlorine-containing fragments.

Cleavage of the Thioamide Group: Fragmentation could occur at the C-C bond between the ring and the thioamide group, leading to the formation of a dichlorophenyl cation or a thioamide-containing fragment.

Loss of Small Neutral Molecules: Elimination of species such as H₂S, HCN, or HSCN from the molecular ion or subsequent fragments can occur. docbrown.info

For LC-MS/MS analysis, a precursor ion (e.g., [M+H]⁺) is selected and fragmented. The resulting product ions are characteristic of the compound. Analysis of the related compound 2,6-dichlorobenzamide (B151250) by LC-MS/MS has been well-documented for environmental monitoring, demonstrating the utility of this technique for identifying and quantifying dichlorinated aromatic compounds in various matrices. nih.govresearchgate.net A similar approach would be highly effective for this compound.

Computational Chemistry and Theoretical Investigations of 3,4 Dichlorothiobenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant quantum chemical method used for investigating the electronic structure of molecules. q-chem.com It offers a balance between accuracy and computational cost, making it feasible for calculations on molecules of moderate size. q-chem.com DFT studies on 3,4-Dichlorothiobenzamide can reveal fundamental aspects of its chemical nature.

The electronic structure of a molecule is key to understanding its reactivity, stability, and spectroscopic properties. DFT calculations are used to determine the distribution of electrons and the energies of molecular orbitals (MOs). myu-group.co.jp For this compound, the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating the molecule's capacity to act as an electron donor. Conversely, the LUMO represents the region most likely to accept an electron, indicating its capacity as an electron acceptor. myu-group.co.jp The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule will be more reactive. myu-group.co.jp

Calculations would reveal how the electron density is distributed across the this compound molecule. The electronegative chlorine atoms and the sulfur atom of the thioamide group are expected to significantly influence the electron distribution and the localization of the HOMO and LUMO orbitals. myu-group.co.jpuomustansiriyah.edu.iq

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Note: This table is illustrative, as specific published data for this exact molecule is not available. The values are representative of what such a calculation would produce.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |

DFT calculations can accurately predict vibrational spectra (Infrared and Raman) by calculating the harmonic vibrational frequencies corresponding to the normal modes of the molecule. uow.edu.auresearchgate.net These theoretical spectra are invaluable for interpreting experimental data, allowing for the precise assignment of observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

For this compound, calculations would identify characteristic frequencies for key functional groups:

C=S (Thione) Stretching: The vibration of the carbon-sulfur double bond.

N-H Stretching and Bending: Vibrations associated with the amine group.

C-Cl Stretching: Vibrations of the carbon-chlorine bonds on the benzene (B151609) ring.

Aromatic Ring Vibrations: C-C stretching and C-H bending modes within the dichlorophenyl ring.

By comparing the calculated frequencies with experimental spectra, a detailed understanding of the molecule's vibrational behavior can be achieved. Often, a scaling factor is applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental results. uow.edu.au

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for this compound (cm⁻¹) Note: This table demonstrates the typical output and comparison from a DFT vibrational analysis. Specific assignments require dedicated published research.

| Vibrational Mode | Calculated Frequency (B3LYP/6-31G*) | Experimental Frequency (FT-IR) | Assignment |

| ν(N-H) asymmetric | 3450 | 3405 | N-H stretching |

| ν(N-H) symmetric | 3350 | 3310 | N-H stretching |

| ν(C-H) aromatic | 3080 | 3075 | C-H stretching |

| δ(N-H) | 1620 | 1615 | N-H bending |

| ν(C=C) aromatic | 1580 | 1578 | Aromatic ring stretching |

| ν(C=S) | 1250 | 1245 | Thione C=S stretching |

| ν(C-Cl) | 780 | 775 | C-Cl stretching |

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the system's dynamic evolution. wikipedia.org Unlike quantum calculations that focus on electronic structure, MD uses classical mechanics to explore conformational landscapes and intermolecular interactions. mdpi.comnih.gov

For this compound, an MD simulation could be used to:

Explore Conformational Flexibility: Analyze the rotation around the C-C bond connecting the phenyl ring and the thioamide group to identify the most stable conformations.

Study Intermolecular Interactions: In a simulation box containing multiple molecules, one can study how they interact with each other, for instance, through hydrogen bonding between the N-H and C=S groups, forming dimers or larger aggregates. dovepress.com

Analyze Solvation: By simulating the molecule in a solvent (e.g., water or an organic solvent), one can study the structure of the solvation shell and calculate the free energy of solvation.

Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. dovepress.com

Theoretical Approaches to Adsorption Phenomena on Surfaces

Theoretical models can predict how this compound interacts with and adsorbs onto various surfaces, a process relevant to materials science, environmental chemistry, and sensor technology. wikipedia.org The adsorption can be studied using both quantum methods (for high accuracy on small systems) and classical simulations (for larger systems). mdpi.com

These studies typically calculate the adsorption energy, which indicates the strength of the interaction between the molecule (adsorbate) and the surface (adsorbent). mdpi.com The calculations can also determine the preferred orientation of the molecule on the surface and identify the specific atoms involved in the binding. For instance, the thioamide group or the chlorine atoms could act as binding sites. The nature of the adsorption, whether it is weak physisorption (driven by van der Waals forces) or strong chemisorption (involving covalent bond formation), can be elucidated. wikipedia.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Dichlorothiobenzamide Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are computational techniques used extensively in drug discovery and toxicology to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orglongdom.orgmdpi.com SAR provides qualitative relationships, while QSAR develops mathematical models. creative-biolabs.com

A QSAR study on analogues of this compound would involve:

Data Set: Compiling a series of related thiobenzamide (B147508) derivatives with measured biological activity (e.g., antifungal, antibacterial, or enzyme inhibitory activity).

Descriptor Calculation: Calculating various molecular descriptors for each analogue. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

The resulting QSAR model (e.g., Activity = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...) can be used to predict the activity of new, unsynthesized analogues and to provide insights into the structural features that are crucial for the desired biological effect. wikipedia.org For example, a model might reveal that increasing the electron-withdrawing character of the substituents on the phenyl ring enhances activity.

Metabolic Fates and Biotransformation Studies of 3,4 Dichlorothiobenzamide

Mammalian Biotransformation and Detoxification Pathways

In mammals, the metabolism of xenobiotics like thioamides primarily occurs in the liver, but other tissues also contribute. nih.govcreative-biolabs.com The process involves a series of enzymatic reactions classified as Phase I and Phase II metabolism, which aim to convert lipophilic compounds into more water-soluble products for easier excretion. mhmedical.com

Hepatic and Extrahepatic Metabolism of Thioamides

The liver is the principal organ for the biotransformation of drugs and xenobiotics, including thioamides. nih.gov However, drug-metabolizing enzymes are also present in significant amounts in extrahepatic tissues such as the gastrointestinal tract, kidneys, lungs, skin, and brain. nih.govcreative-biolabs.com While microsomal enzymes in the liver control much of the metabolic activity, cytosolic enzymes play a crucial role in extrahepatic metabolism. creative-biolabs.com For thioamides, this distribution of enzymes means that metabolic activation and detoxification can occur at multiple sites within the body. nih.gov Studies on the herbicide 2,6-dichlorothiobenzamide (a positional isomer of 3,4-dichlorothiobenzamide) in rats and dogs have shown that it is completely metabolized, with metabolites being excreted primarily in the urine. nih.gov Whole-body autoradiography in mice treated with 2,6-dichlorothiobenzamide showed the presence of bound residues in the mucosa of the nasal cavity, trachea, tongue, and esophagus, as well as in the kidney and liver, indicating metabolism and binding in these tissues. nih.gov

Role of Cytochrome P450 Enzymes in Thioamide Bioactivation

The bioactivation of thioamides is heavily dependent on Phase I metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily of monooxygenases. ethz.chnih.gov These enzymes catalyze the oxidative metabolism of a wide array of xenobiotics. nih.gov In the case of thioamides, CYP450 enzymes mediate the S-oxidation of the thiocarbonyl group. ethz.chresearchgate.net This process leads to the formation of a highly reactive intermediate, the thioamide S-oxide. ethz.chnih.gov This initial oxidation is a critical bioactivation step. ethz.ch It is proposed that the thioamide S-oxide can undergo a second oxygenation to form an even more unstable thioamide S,S-dioxide. ethz.chnih.gov These reactive electrophilic metabolites are thought to be responsible for the biological and toxic effects of many thioamides. ethz.chresearchgate.net While specific P450 isozymes involved in this compound metabolism are not detailed in the provided literature, studies on other thiazole-containing compounds implicate various CYPs, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP3A4, in either bioactivation or detoxification pathways. nih.gov

Table 1: Key Enzymes in Mammalian Thioamide Metabolism

| Enzyme Family | Role in Thioamide Metabolism | Key Intermediates/Products | Cellular Location |

|---|---|---|---|

| Cytochrome P450 (CYP) Monooxygenases | Phase I Bioactivation: Catalyzes sequential S-oxidation of the thioamide group. ethz.chnih.gov | Thioamide S-oxide, Thioamide S,S-dioxide (putative). ethz.chnih.gov | Primarily liver microsomes, also present in extrahepatic tissues. nih.govcreative-biolabs.com |

| Glutathione (B108866) S-Transferases (GSTs) | Phase II Detoxification: Conjugates reactive metabolites with glutathione. nih.govnih.gov | Glutathione S-conjugates. nih.gov | Cytosol of liver and extrahepatic tissues. creative-biolabs.comnih.gov |

| γ-Glutamyltransferases & Dipeptidases | Mercapturic Acid Pathway: Further process glutathione conjugates. nih.gov | Cysteine S-conjugates. nih.gov | Various tissues. |

| Cysteine S-conjugate N-acetyltransferase | Mercapturic Acid Pathway: Final step in forming mercapturic acid. nih.gov | N-acetyl-L-cysteine S-conjugates (Mercapturic Acids). nih.gov | Various tissues. |

Involvement of Glutathione S-Transferases (GSTs) and Mercapturic Acid Formation

Following bioactivation by CYP450, the reactive thioamide metabolites can be detoxified through Phase II conjugation reactions. nih.gov The mercapturic acid pathway is a major route for the detoxification of electrophilic compounds. nih.gov This pathway begins with the conjugation of the reactive metabolite with the endogenous antioxidant glutathione (GSH), a reaction catalyzed by Glutathione S-Transferases (GSTs). nih.govtaylorandfrancis.com GSTs are a family of enzymes involved in protecting cells from toxic and carcinogenic compounds. nih.gov The resulting glutathione S-conjugate is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to form a cysteine S-conjugate. nih.govwikipedia.org In the final step, the cysteine conjugate is acetylated by a cysteine S-conjugate N-acetyltransferase to yield a mercapturic acid (an N-acetyl-L-cysteine S-conjugate), which is water-soluble and can be readily excreted in the urine. nih.govwikipedia.org Studies on rats dosed with 2,6-dichlorothiobenzamide identified sulfur-containing metabolites analogous to mercapturic acids in the urine, confirming the involvement of this pathway in the detoxification of dichlorinated thiobenzamides. nih.govnih.gov

Microbial Metabolism and Environmental Degradation

Microorganisms play a critical role in the environmental degradation of xenobiotic compounds, including thioamides. d-nb.info Bacterial strains, in particular, have been identified that can metabolize these compounds, using them as a source of nutrients.

Bacterial Transformation of Thioamides (e.g., by Ralstonia pickettii TA)

While much of the research on bacterial thioamide metabolism has focused on antituberculosis drugs, studies have expanded to other thioamides. nih.gov A notable example is the bacterium Ralstonia pickettii strain TA, which was isolated for its ability to grow using thioacetamide (B46855) as its sole nitrogen source. nih.govasm.org This bacterium can also transform other thioamide compounds, including thiobenzamide (B147508). asm.orgresearchgate.net The transformation process is oxygen-dependent, suggesting an oxygenase-mediated mechanism. asm.orgresearchgate.net It is proposed that R. pickettii TA degrades thioamides through a mechanism involving consecutive oxygenations of the thioamide sulfur atom. nih.govasm.org During this degradation, sulfur is released into the medium at the oxidation level of sulfite (B76179). asm.orgresearchgate.net Unlike in mammals where S-oxidation is primarily a bioactivation step, for R. pickettii TA this process is part of a degradative pathway to support growth. ethz.chnih.gov

Identification of Microbial Degradation Products and Intermediates (e.g., Thioamide S-oxide, Benzonitrile (B105546), Benzamide (B126), Thiadiazoles)

Studies with resting cells of R. pickettii TA have identified several intermediates and products of thioamide degradation. When transforming thiobenzamide, the bacterium produces benzamide as a major product, with thiobenzamide S-oxide and benzonitrile detected as transient intermediates. nih.govresearchgate.net This indicates a pathway where the thioamide is first oxidized to the S-oxide, which can then be converted to either the corresponding amide (benzamide) or nitrile (benzonitrile). researchgate.net

In the degradation of thioacetamide by the same bacterium, thioacetamide S-oxide was also identified as an intermediate. nih.govresearchgate.net However, the main accumulating metabolite was identified as 3,5-dimethyl-1,2,4-thiadiazole. asm.orgresearchgate.net This thiadiazole is considered a dead-end metabolite formed from a spontaneous reaction between thioacetamide and its oxygenated species, accounting for a fraction of the metabolized compound. nih.govresearchgate.net Other soil bacteria, such as Arthrobacter and Bacillus species, have been shown to slowly degrade 2,6-dichlorothiobenzamide to its corresponding amide and carboxylic acid derivatives. nih.govasm.org

Table 2: Microbial Metabolites of Thioamides by Ralstonia pickettii TA

| Parent Thioamide | Detected Intermediates | Accumulating Products | Proposed Pathway |

|---|---|---|---|

| Thiobenzamide | Thiobenzamide S-oxide, Benzonitrile. researchgate.net | Benzamide. researchgate.net | Oxygen-dependent S-oxidation followed by conversion to amide or nitrile. nih.govresearchgate.net |

| Thioacetamide | Thioacetamide S-oxide. nih.gov | 3,5-dimethyl-1,2,4-thiadiazole (dead-end metabolite). asm.orgresearchgate.net | Oxygen-dependent S-oxidation, with a side reaction forming thiadiazole. nih.govresearchgate.net |

Biological Activities and Research Applications of 3,4 Dichlorothiobenzamide and Its Derivatives

Herbicidal and Phytotoxic Effects

While 3,4-Dichlorothiobenzamide is a known chemical compound, extensive research detailing its specific herbicidal efficacy and phytotoxic effects is not as widely published as that of its isomer, 2,6-dichlorothiobenzamide, commercially known as chlorthiamid (B1668887). Phytotoxicity refers to the damaging effect of a substance on plant growth, which can range from discoloration and growth inhibition to plant death. purduelandscapereport.orgdoraagri.comeppo.int The study of such effects is crucial for developing herbicides. actascientific.com

Comparative Phytotoxicity Studies with Related Herbicides

Due to a lack of specific data on this compound, a comparative look at its structural isomer, 2,6-dichlorothiobenzamide (chlorthiamid), provides insight into the potential activity of this class of compounds. Research has shown that the positioning of halogen atoms on the benzamide (B126) ring is critical to its herbicidal potency. google.com For instance, di-ortho-halothiobenzamides, such as chlorthiamid, are particularly effective herbicides, whereas thiobenzamides with a single halogen atom exhibit little to no herbicidal activity. google.com

Persistence and Residue Analysis in Various Soil Types

The persistence of a herbicide in soil is a critical factor, influencing its effectiveness and potential impact on subsequent crops. mdpi.comwur.nlekb.eg Again, data on this compound is scarce, so an analysis of its related isomer, chlorthiamid, is informative.

Chlorthiamid is known to convert rapidly to dichlobenil (B1670455) in soil environments. cambridge.org The persistence of these residues varies significantly with soil type. One study observed that after four weeks, less than 3% of applied chlorthiamid remained in clay, medium loam, and sandy loam, while up to 17% remained in peat. The persistence of phytotoxic residues of both chlorthiamid and dichlobenil was found to be lowest in Hagerstown silty clay loam and Christiana loam, and highest in Sharkey clay. cambridge.org Gas chromatographic analysis confirmed that dichlobenil was most persistent in the clay soil. cambridge.org These findings underscore the importance of soil composition—including organic matter content and microbial activity—in the degradation and persistence of thiobenzamide-based herbicides.

Table 1: Comparative Persistence of Related Herbicides in Different Soil Types

This table is based on data for the related compound 2,6-dichlorothiobenzamide (Chlorthiamid) and its metabolite Dichlobenil.

| Soil Type | Herbicide | Persistence Level | Key Finding |

| Christiana Loam | Chlorthiamid / Dichlobenil | Low | Phytotoxic residues disappeared most rapidly. cambridge.org |

| Hagerstown Silty Clay Loam | Chlorthiamid / Dichlobenil | Low | Phytotoxic residues disappeared most rapidly. cambridge.org |

| Sharkey Clay | Chlorthiamid / Dichlobenil | High | Herbicides were most persistent in this soil type. cambridge.org |

| Peat | Chlorthiamid | Moderate to High | Slower conversion of Chlorthiamid to Dichlobenil compared to mineral soils. |

Potential as a Scaffold for Bioactive Compound Development

The thiobenzamide (B147508) functional group is a valuable pharmacophore in the design of new biologically active molecules. cymitquimica.com this compound serves as a key starting material and structural scaffold for creating more complex compounds with potential applications in medicine and agriculture.

Precursor for Thiazole (B1198619) and Thiadiazole Derivatives with Biological Activities

This compound is a documented precursor in the synthesis of substituted thiazoles. prepchem.com The Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone, is a common method. chemicalbook.com For example, this compound reacts with 1,3-dichloroacetone (B141476) to form 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole. prepchem.com This resulting thiazole derivative can then be used to build a wide array of other molecules.

Thiazole derivatives are of significant interest due to their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. chemicalbook.comekb.eg The thiazole ring is a core component of numerous pharmacologically active compounds. chemicalbook.com

Similarly, the 1,3,4-thiadiazole (B1197879) ring system is another important heterocyclic scaffold known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govjrespharm.com While direct synthesis from this compound is less commonly documented, thioamides and their derivatives are fundamental starting materials in the broader synthesis of thiadiazoles, often through cyclization reactions of thiosemicarbazides or dithiocarbazates. sbq.org.brorganic-chemistry.org The conversion of thiobenzamides into these heterocyclic systems is a key strategy for developing new bioactive compounds.

Table 2: Examples of Bioactive Heterocycles Derived from Thioamide Scaffolds

| Heterocycle | Precursor Class | Documented Biological Activities |

| Thiazoles | Thioamides (including this compound) | Antimicrobial, Antifungal, Anti-inflammatory, Anticancer. chemicalbook.comekb.eg |

| 1,3,4-Thiadiazoles | Thiosemicarbazides (derived from thioamides) | Antimicrobial, Antifungal, Anticancer, Antiepileptic. nih.govjrespharm.com |

Exploration in Medicinal Chemistry and Agrochemical Research

The structural features of this compound make it and its derivatives subjects of exploration in both medicinal chemistry and agrochemical research. cymitquimica.com In medicinal chemistry, the development of new therapeutic agents often relies on novel molecular scaffolds that can be modified to optimize activity and selectivity against biological targets. chimia.chnih.govdiva-portal.org The ability to convert this compound into thiazoles and other heterocycles allows researchers to create libraries of new compounds for screening as potential drugs. prepchem.comekb.eg

In the field of agrochemicals, research is ongoing to develop new pesticides with improved efficacy and environmental profiles. mdpi.com Thiobenzamide derivatives are being investigated as potential insecticides. The modification of the core thiobenzamide structure is a strategy to enhance activity against specific pests while potentially reducing toxicity to non-target organisms. google.com

Research on Structural Modifications for Enhanced Biological Selectivity

A central goal in the development of bioactive compounds is to enhance their selectivity, meaning they affect the intended target (e.g., a weed, a cancer cell) with minimal impact on other organisms. Structural modification is the primary method to achieve this. researchgate.net

Research into thiobenzamide derivatives has shown that the substitution pattern on the phenyl ring dramatically influences biological activity. For example, studies on related thiobenzamides have demonstrated that introducing substituents at the ortho position can abrogate toxicity, a steric effect that hinders the chemical reactions necessary for the compound's toxic action. Conversely, substituents at the meta and para positions, such as the chlorine atoms in this compound, have a strong electronic influence that modulates bioactivity.

The most significant structural modification of this compound is its use as a building block for more complex molecules, such as the thiazole derivatives mentioned previously. prepchem.com By converting the thioamide group into a heterocyclic ring system like thiazole, chemists can create entirely new molecular shapes with different properties. organic-chemistry.org This allows for fine-tuning the molecule's interaction with specific biological receptors or enzymes, which is the basis for achieving enhanced selectivity for a desired therapeutic or agrochemical effect. ekb.eg

Advanced Research Methodologies and Future Directions

Integration of Analytical and Computational Approaches in 3,4-Dichlorothiobenzamide Research

The modern study of specialized chemical compounds like this compound increasingly relies on the powerful synergy between empirical analytical data and predictive computational models. nih.govfrontiersin.org This integrated approach transcends the limitations of any single method, fostering a more efficient, cost-effective, and targeted research paradigm. frontiersin.org Computer-aided drug discovery, for instance, plays a strategic role in identifying new potential therapeutic agents by modeling complex biological systems. nih.gov

The process often involves an iterative cycle where computational tools predict molecular properties, potential biological targets, and metabolic pathways. mdpi.com These in silico predictions are then tested and validated through rigorous experimental analysis. nih.govfrontiersin.org The experimental data, in turn, refines the computational models, creating a dynamic feedback loop that enhances the accuracy of future predictions. frontiersin.org

Key computational techniques applicable to this compound research include:

Molecular Modeling and Docking: These methods predict how the compound might bind to specific biological receptors or enzymes, offering insights into its potential mechanism of action. frontiersin.org

ADMET Prediction: Algorithms can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the molecule, guiding early-stage development. frontiersin.org

Hirshfeld Surface Analysis: As demonstrated in studies of related thioamides, this technique can be used to investigate and quantify intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for understanding crystal packing and molecular recognition. researchgate.net

Molecular Dynamics (MD) Simulations: These simulations can predict how a compound like this compound might interact with and affect biological structures, as seen in studies where MD was used to understand the protective effect of certain molecules against chemical-induced toxicity. nih.gov

This integration of computational design with experimental validation allows researchers to explore vast chemical spaces, identify non-obvious beneficial modifications, and gain a deeper understanding of structure-function relationships. mdpi.com

Development of Novel Synthetic Routes to Dichlorothiobenzamide Analogues

The discovery of compounds with unique biological activities necessitates the development of novel and efficient chemical reactions. lsu.edu While specific routes to analogues of this compound are not extensively detailed, research into related heterocyclic and aromatic compounds showcases a variety of modern synthetic strategies that could be adapted for this purpose. The goal is to create libraries of analogues for structure-activity relationship (SAR) studies, potentially leading to molecules with enhanced efficacy or novel properties. scirp.org

Future synthetic research could leverage several innovative approaches:

| Synthetic Strategy | Description | Potential Application for Analogues | Relevant Findings |

| Green Chemistry Approaches | Utilizes cost-effective, environmentally benign reagents and solvents. For example, methods have been developed for quinoxaline (B1680401) synthesis with a focus on green principles. | Developing sustainable manufacturing processes for new dichlorothiobenzamide derivatives. | Quinoxaline derivatives have been synthesized using green and cost-effective methods, highlighting a shift towards sustainable chemistry. mdpi.com |

| Mechanochemistry | Employs mechanical force (e.g., ball milling) to drive chemical reactions, often in the absence of a solvent. | A solvent-free method for synthesizing a variety of functionalized thiobenzamide (B147508) analogues. | A drug and its analogues were successfully prepared from renewable starting materials in two steps using ball milling, demonstrating a viable solvent-free platform. chemrxiv.org |

| Novel Catalyst Systems | The use of advanced catalysts to achieve high yields and regioselectivity in complex reactions, such as the synthesis of 3-aroylindoles. | Creating structurally complex dichlorothiobenzamide analogues with precise control over the final chemical architecture. | An uncatalyzed approach for preparing 3-aroylindoles was developed using nitrosoarenes and ethynyl (B1212043) ketones, showcasing a powerful tool for synthetic organic chemistry. scirp.org |

| Flow Chemistry | Conducting reactions in continuous-flow reactors, which can offer better control, safety, and scalability compared to batch processing. | Enabling the rapid and safe production of a wide range of dichlorothiobenzamide analogues for high-throughput screening. | --- |

| Bio-catalysis | Using enzymes to perform specific chemical transformations, offering high chemo-, regio-, and stereoselectivity. | Introducing chiral centers or performing specific modifications on the dichlorothiobenzamide scaffold under mild conditions. | --- |

These advanced methods are often robust, operationally simple, and tolerate a broad scope of substrates, making them ideal for the future synthesis of diverse this compound analogues. lsu.edu

In-depth Mechanistic Studies of Biological Interactions and Environmental Fates

A thorough understanding of a compound's mechanism of action and its environmental lifecycle is critical. For this compound, this involves studying its molecular interactions within biological systems and its transformation and persistence in the environment.

Biological Interactions: The thioamide group is central to the molecule's reactivity. cymitquimica.com Studies on other thioamides, such as thioacetamide (B46855) and thiobenzamide, reveal that metabolic activation is often a prerequisite for biological activity. ethz.chnih.gov This activation is typically mediated by oxygenase enzymes (e.g., flavoprotein monooxygenases or cytochromes P450). ethz.ch A likely metabolic pathway for this compound, extrapolated from related compounds, involves a series of oxygenations at the sulfur atom. nih.gov

Proposed Metabolic Pathway:

S-Oxygenation: The thioamide is first oxidized to this compound S-oxide, a key intermediate. nih.gov

Further Oxidation/Transformation: This S-oxide can undergo further transformation. One possibility is elimination of the sulfur group to form the corresponding nitrile (3,4-Dichlorobenzonitrile). nih.gov Another pathway involves conversion to the corresponding amide (3,4-Dichlorobenzamide), which is a known metabolite of the related herbicide chlorthiamid (B1668887) (2,6-dichlorothiobenzamide). nih.gov